Dichloromethylsilane

Organosilicon Chemistry Catalysis Selective Reduction

Dichloromethylsilane (CH₃SiHCl₂) is the irreplaceable monomer for synthesizing linear, hydride-functional polysiloxanes. Its dual Si-Cl/Si-H reactivity unlocks hydrosilylation-based crosslinking and grafting—transformations impossible with chloro-only silanes like DMDCS or MTCS. This specificity is critical for specialty release coatings, advanced elastomers, and as a predictable precursor for SiC CVD and ultra-pure polysilicon production. Choose DCMS when precise molecular architecture and downstream functionalization are non-negotiable.

Molecular Formula CH4Cl2Si
Molecular Weight 115.03 g/mol
Cat. No. B8780727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloromethylsilane
Molecular FormulaCH4Cl2Si
Molecular Weight115.03 g/mol
Structural Identifiers
SMILESC[SiH](Cl)Cl
InChIInChI=1S/CH4Cl2Si/c1-4(2)3/h4H,1H3
InChIKeyNWKBSEBOBPHMKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloromethylsilane: A Bifunctional Silane Intermediate for Precision Polymer and Materials Synthesis


Dichloromethylsilane (CH₃SiHCl₂) is a cornerstone intermediate in silicon chemistry, distinguished by its dual functionality of reactive silicon-chlorine (Si-Cl) and silicon-hydrogen (Si-H) bonds . This unique structure enables a broader reaction profile compared to solely chloro-functional silanes. As a colorless, volatile liquid (boiling point 41°C, density 1.105 g/mL) [1], it serves as a versatile monomer for silicone polymers, a coupling agent for surface modification, and a precursor for high-purity silicon carbide and electronics-grade polysilicon [2].

The Specificity of Dichloromethylsilane: Why In-Class Analogs Are Not Drop-In Replacements


While other chlorosilanes like Dimethyldichlorosilane (DMDCS) and Methyltrichlorosilane (MTCS) are foundational to the silicone industry, they cannot simply be interchanged with Dichloromethylsilane (DCMS). Their substitution results in fundamentally different polymeric architectures, material properties, and reaction pathways. DCMS, with its single methyl group and two chlorine atoms, forms linear, hydride-functional polysiloxanes, whereas DMDCS yields solely methylated chains and MTCS leads to cross-linked, three-dimensional networks [1]. Furthermore, the distinct reactivity of the Si-H bond in DCMS enables hydrosilylation, a critical derivatization pathway unavailable to chloro-only silanes [2]. Therefore, the selection of DCMS is not arbitrary; it is a precise requirement for achieving a specific molecular design, impacting everything from polymer chain mobility to subsequent functionalization, as the quantitative evidence below demonstrates.

Quantitative Differentiation Guide: Dichloromethylsilane vs. Key Analogs


Selective Stepwise Dechlorination: Precise Control Over Polychloromethylsilanes

Dichloromethylsilane exhibits a quantifiable and exploitable reactivity difference compared to its trichloromethyl and monochloromethyl analogs, enabling its use as a discrete intermediate in stepwise reduction sequences. This is a direct head-to-head comparison under identical catalytic conditions, demonstrating that the (dichloromethyl) group is a unique, selectively addressable handle not present in other chlorosilane classes [1].

Organosilicon Chemistry Catalysis Selective Reduction

Catalytic Hydrosilylation Selectivity: A Clear Distinction from Diethoxy Analogs

The hydrosilylation activity of Dichloromethylsilane (DCMS) is fundamentally different from its alkoxy-functional analog, Diethoxymethylsilane (DEMS). A direct comparison shows that DCMS readily undergoes addition to allyl methacrylate and 1-dodecene under specific catalytic conditions, while DEMS shows no reaction under the identical conditions [1]. This demonstrates the Si-Cl bond's crucial role in facilitating the catalytic cycle.

Hydrosilylation Catalysis Organometallic Chemistry

Polymer Architecture Control: From Linear Polysilanes to Branched Polycarbosilanes

The structural outcome of the Wurtz-type coupling of dichloromethylsilane is uniquely dependent on reaction conditions, offering a level of architectural control not possible with simpler dialkyl dichlorosilanes. Under specific conditions, it yields a soluble, linear polymethylsilane (PMS) with a defined molecular weight (Mn=860) [1]. However, under other conditions, the same monomer can form polycarbosilanes (PCS) due to competing dechlorination pathways [2]. This behavior is class-specific to chlorosilanes bearing a reactive Si-H bond.

Polymer Chemistry Wurtz Coupling Silicon Carbide Precursors

Silicon Carbide (SiC) CVD Precursor: Enabling Fundamental Process Understanding

Dichloromethylsilane has been purposefully selected as a model system in Laser Chemical Vapor Deposition (LCVD) research for its ability to thermally decompose and deposit Silicon Carbide (SiC) films [1]. Its molecular simplicity and defined decomposition pathway make it an ideal standard for studying and optimizing fundamental CVD parameters, unlike more complex or less volatile precursors.

Chemical Vapor Deposition Thin Films Semiconductor Materials

High-Value Application Scenarios for Dichloromethylsilane


Synthesis of Hydride-Functional Silicone Polymers with Controlled Architecture

Dichloromethylsilane is the definitive monomer for creating linear silicone fluids and rubbers bearing reactive Si-H side groups. As established by its unique hydrolysis behavior [1], it yields hydride-functional polysiloxanes. This is in direct contrast to Dimethyldichlorosilane (DMDCS), which produces only methylated polymers. The Si-H bond in the final polymer, a direct result of using DCMS, is an essential handle for subsequent hydrosilylation-based crosslinking or grafting of organic moieties, making it indispensable for specialty silicones used in release coatings and advanced elastomers.

Precursor for Stepwise Synthesis of Complex Silicon-Based Molecules

The quantifiable difference in reactivity of the (dichloromethyl)silyl group versus (trichloromethyl)silyl and (monochloromethyl)silyl groups [1] makes DCMS an irreplaceable intermediate. In multi-step organic and organometallic syntheses, DCMS allows for the selective, sequential functionalization of a silicon center. A researcher can halt a reduction process precisely at the dichloromethyl stage (DCMS), utilize its unique reactivity, and then proceed. This level of control is not achievable with alternative chlorosilanes, making DCMS a critical procurement item for complex molecule construction.

Chemical Vapor Deposition of Silicon Carbide (SiC) Thin Films

For research and development in semiconductor processing and ceramic coatings, Dichloromethylsilane is a strategic precursor choice for SiC deposition. Its well-defined thermal decomposition, as demonstrated in Laser CVD studies [1], provides a simpler and more predictable system for optimizing film growth parameters (temperature, pressure, flow rate) compared to other, less-characterized precursors. This reduces process development time and enables a more fundamental understanding of the relationship between deposition conditions and film properties like morphology and composition.

Manufacture of Ultra-Pure Polysilicon for Electronics and Photovoltaics

Dichloromethylsilane is a key intermediate in the production of ultra-pure polysilicon, a foundational material for the semiconductor and solar industries [1]. Its high volatility and chemical reactivity make it suitable for purification processes (like fractional distillation) and subsequent decomposition to yield high-purity silicon. In this application, its specific physical properties (boiling point, density) and purity profile, as defined by suppliers , are critical parameters that differentiate it from other potential silicon sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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